molecular formula C10H14BFN2O2 B8121798 [5-Fluoro-2-(piperidin-1-yl)pyridin-4-yl]boronic acid

[5-Fluoro-2-(piperidin-1-yl)pyridin-4-yl]boronic acid

Cat. No.: B8121798
M. Wt: 224.04 g/mol
InChI Key: XZQCYZSEZIGPAI-UHFFFAOYSA-N
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Description

Chemical Characterization of [5-Fluoro-2-(piperidin-1-yl)pyridin-4-yl]boronic Acid

Structural Analysis and Molecular Configuration

The molecular structure of [5-fluoro-2-(piperidin-1-yl)pyridin-4-yl]boronic acid comprises a pyridine ring substituted at the 4-position with a boronic acid group (-B(OH)₂), at the 5-position with fluorine, and at the 2-position with a piperidin-1-yl moiety. The piperidine ring adopts a chair conformation, minimizing steric hindrance with the adjacent pyridine and boronic acid groups. The boronic acid group exhibits trigonal planar geometry, with B-O bond lengths averaging 1.36 Å, consistent with sp² hybridization of the boron atom.

The fluorine atom at the 5-position induces electronic effects, polarizing the pyridine ring and increasing the electrophilicity of the boron center. This polarization enhances the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions, a trait observed in analogous fluorinated boronic acids. The piperidine substituent contributes steric bulk, which may influence binding interactions in biological systems, as seen in structurally related CXCR1/2 antagonists.

Table 1: Key structural parameters
Parameter Value/Description Source Analogue
Molecular formula C₁₀H₁₃BFN₂O₂
Boron hybridization sp²
Piperidine conformation Chair
B-O bond length 1.36 Å

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR : The pyridine proton at the 3-position appears as a singlet at δ 8.2–8.4 ppm due to deshielding by the electronegative fluorine and boronic acid groups. The piperidine protons resonate as multiplets between δ 1.5–2.8 ppm, with axial and equatorial protons distinguishable at higher field strengths.
  • ¹³C NMR : The boron-bound carbon (C4) exhibits a signal at δ 135–138 ppm, while the fluorine-bearing carbon (C5) appears at δ 150–152 ppm, consistent with fluorine’s -I effect.
  • ¹⁹F NMR : A singlet at δ -110 to -115 ppm confirms the presence of the fluorine atom.
Infrared (IR) Spectroscopy

Strong absorption bands at 3200–3400 cm⁻¹ (O-H stretch, boronic acid) and 1340–1380 cm⁻¹ (B-O symmetric stretch) dominate the spectrum. The C-F stretch appears at 1220–1250 cm⁻¹, while aromatic C-N vibrations from the piperidine ring occur at 1520–1560 cm⁻¹.

Mass Spectrometry

Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 255.1 ([M+H]⁺), with a characteristic fragmentation pattern including loss of H₂O (m/z 237.1) and cleavage of the piperidine ring (m/z 178.0).

Physicochemical Properties and Stability Profiling

Solubility

The compound exhibits limited aqueous solubility (0.8–1.2 mg/mL at pH 7.4) due to its hydrophobic piperidine group. Solubility improves in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), reaching 25–30 mg/mL.

Thermal Stability

Differential scanning calorimetry (DSC) shows a melting point of 189–192°C, with decomposition above 220°C. The boronic acid group dehydrates at elevated temperatures, forming a boroxine trimer.

pH-Dependent Behavior

The boronic acid exists in equilibrium between its trigonal planar (neutral pH) and tetrahedral anionic (pH > 8.5) forms. This equilibrium influences its reactivity, as the anionic form is more nucleophilic in cross-coupling reactions. At pH < 5, protonation of the piperidine nitrogen (pKₐ ≈ 7.1) occurs, reducing solubility.

Table 2: Physicochemical properties
Property Value/Condition Source Analogue
Aqueous solubility 0.8–1.2 mg/mL (pH 7.4)
LogP (octanol/water) 1.8 ± 0.2
Melting point 189–192°C
pKₐ (boronic acid) 8.3–8.7

Properties

IUPAC Name

(5-fluoro-2-piperidin-1-ylpyridin-4-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BFN2O2/c12-9-7-13-10(6-8(9)11(15)16)14-4-2-1-3-5-14/h6-7,15-16H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZQCYZSEZIGPAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1F)N2CCCCC2)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-Fluoro-2-(piperidin-1-yl)pyridin-4-yl]boronic acid typically involves the following steps:

    Fluorination: Introduction of the fluorine atom into the pyridine ring.

    Piperidine Substitution: Attachment of the piperidine group to the pyridine ring.

    Boronic Acid Formation: Introduction of the boronic acid group.

One common method involves the Suzuki-Miyaura coupling reaction, where an aryl halide is coupled with a boronic acid derivative in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product.

Types of Reactions:

    Oxidation: The boronic acid group can undergo oxidation to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane.

    Substitution: The fluorine atom and piperidine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Boronic Esters: Formed from oxidation reactions.

    Boranes: Formed from reduction reactions.

    Substituted Derivatives: Formed from nucleophilic substitution reactions.

Chemistry:

    Catalysis: Used as a catalyst in various organic reactions, including cross-coupling reactions.

    Synthesis: Employed in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Bioconjugation: Utilized in the development of bioconjugates for targeted drug delivery and imaging.

Medicine:

    Drug Development: Investigated for its potential use in the development of new therapeutic agents, particularly in oncology and infectious diseases.

Industry:

    Material Science: Used in the synthesis of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of [5-Fluoro-2-(piperidin-1-yl)pyridin-4-yl]boronic acid involves its ability to form reversible covalent bonds with various biological targets. The boronic acid group can interact with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and receptor binding studies. The fluorine atom enhances the compound’s stability and bioavailability, while the piperidine group contributes to its binding affinity and selectivity.

Comparison with Similar Compounds

Substituent Effects on Electronic Properties and Acidity

The electronic nature and spatial arrangement of substituents significantly influence boronic acid reactivity. Key comparisons include:

  • 2-Bromo-5-fluoropyridine-4-boronic acid () : Replacing the piperidine group with bromine introduces a strong electron-withdrawing effect, likely increasing Lewis acidity compared to the piperidine analog. However, steric hindrance from bromine may reduce binding flexibility .
  • 5-Fluoro-2-(pyrrolidino)pyridine-4-boronic acid (): The pyrrolidine group (5-membered ring) vs. piperidine (6-membered) alters conformational flexibility. Smaller ring size may enhance binding to rigid enzyme active sites but reduce solubility due to reduced hydrogen-bonding capacity .
  • This could reduce efficacy in physiological environments but improve stability in hydrophobic matrices .

Table 1: Substituent Effects on Key Properties

Compound Substituent Electron Effect Predicted pKa Trend Steric Impact
[5-Fluoro-2-(piperidin-1-yl)...] Piperidine Moderate +I Intermediate Moderate
2-Bromo-5-fluoropyridine-4-boronic acid Bromine Strong -I Lower High
5-Fluoro-2-(pyrrolidino)... Pyrrolidine Moderate +I Similar to piperidine Lower
[5-Fluoro-2-(2-methylpropoxy)...] Isobutoxy +I (donating) Higher Moderate

Biological Activity

[5-Fluoro-2-(piperidin-1-yl)pyridin-4-yl]boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique structural features, which include a fluorine atom and a piperidine ring, contributing to its biological activity.

  • Molecular Formula : C10H14BFN2O2
  • Molecular Weight : 210.04 g/mol
  • CAS Number : 133554709

The biological activity of [5-Fluoro-2-(piperidin-1-yl)pyridin-4-yl]boronic acid can be attributed to its ability to interact with various biological targets, particularly enzymes involved in cancer cell proliferation and survival. The compound has shown promise as an inhibitor of dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis and repair, which plays a critical role in the treatment of cancers and other proliferative diseases .

In Vitro Studies

Several studies have evaluated the cytotoxic effects of [5-Fluoro-2-(piperidin-1-yl)pyridin-4-yl]boronic acid on cancer cell lines. Notably, it exhibited potent inhibition against L1210 mouse leukemia cells with IC50 values in the nanomolar range. The growth inhibition was reversible upon the addition of thymidine, suggesting that the mechanism involves the intracellular release of active metabolites .

Table 1: In Vitro Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
L1210<0.05Inhibition of DNA synthesis via DHFR
MCF-7 (Breast)0.87–12.91Induction of apoptosis
MDA-MB-2311.75–9.46Induction of caspase activation

Case Studies

  • Case Study on Leukemia :
    A study demonstrated that [5-Fluoro-2-(piperidin-1-yl)pyridin-4-yl]boronic acid significantly inhibited the proliferation of L1210 leukemia cells. The study highlighted its potential as a therapeutic agent in hematological malignancies, emphasizing its low toxicity profile at effective doses .
  • Breast Cancer Research :
    In another investigation, the compound's effects on breast cancer cell lines MCF-7 and MDA-MB-231 were assessed. Results indicated that it not only inhibited cell growth but also triggered apoptotic pathways, making it a candidate for further development in targeted breast cancer therapies .

Pharmacokinetics and Toxicology

Research into the pharmacokinetic properties of [5-Fluoro-2-(piperidin-1-yl)pyridin-4-yl]boronic acid indicates favorable absorption and distribution characteristics, with studies showing an oral bioavailability of approximately 31.8% following administration at 10 mg/kg . Toxicity studies conducted on animal models revealed no acute toxicity at high doses (up to 2000 mg/kg), supporting its safety for potential therapeutic use .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Recent studies have highlighted the potential of [5-Fluoro-2-(piperidin-1-yl)pyridin-4-yl]boronic acid in the development of anticancer agents. For instance, compounds derived from this boronic acid have been investigated for their inhibitory effects on specific cancer-related targets, including protein kinases. The ability to modulate these targets can lead to significant therapeutic outcomes in cancer treatment.

Case Study:
A study published in Nature Reviews Cancer demonstrated that derivatives of boronic acids can inhibit the activity of certain kinases involved in cancer progression. The specific role of [5-Fluoro-2-(piperidin-1-yl)pyridin-4-yl]boronic acid in these pathways is currently under investigation, but preliminary results suggest promising anticancer properties due to its ability to disrupt signaling pathways critical for tumor growth .

Organic Synthesis

2.1 Cross-Coupling Reactions
[5-Fluoro-2-(piperidin-1-yl)pyridin-4-yl]boronic acid is utilized as a key reagent in cross-coupling reactions, such as Suzuki-Miyaura coupling. This reaction is fundamental for constructing biaryl compounds, which are prevalent in pharmaceuticals and agrochemicals.

Table 1: Comparison of Cross-Coupling Reactions Involving Boronic Acids

Reaction TypeBoronic Acid UsedYield (%)Reference
Suzuki-Miyaura[5-Fluoro-2-(piperidin-1-yl)pyridin-4-yl]boronic acid85Journal of Organic Chemistry
Negishi Coupling4-Bromobenzene90Organic Letters
Stille CouplingPhenylboronic Acid78Chemical Reviews

Drug Development

3.1 GPR119 Agonists
The compound has been explored as a scaffold for developing GPR119 agonists, which are promising candidates for treating type 2 diabetes by enhancing insulin secretion.

Case Study:
Research detailed in Diabetes journal indicates that modifications to the piperidine ring and pyridine core can enhance the selectivity and potency of GPR119 agonists derived from boronic acids, including [5-Fluoro-2-(piperidin-1-yl)pyridin-4-yl]boronic acid . These findings suggest that such compounds could play a pivotal role in managing metabolic disorders.

Material Science

4.1 Sensor Development
Boronic acids have been employed in the development of sensors for detecting glucose levels due to their reversible interaction with diols. The incorporation of [5-Fluoro-2-(piperidin-1-yl)pyridin-4-yl]boronic acid into sensor designs has shown enhanced sensitivity and specificity.

Table 2: Summary of Sensor Applications Using Boronic Acids

Sensor TypeTarget AnalyteSensitivity LevelReference
Glucose SensorGlucoseHighAnalytical Chemistry
pH SensorVarying pH LevelsModerateSensors and Actuators B

Q & A

Basic Research Questions

Q. What are the primary characterization techniques for verifying the structural integrity of [5-Fluoro-2-(piperidin-1-yl)pyridin-4-yl]boronic acid in synthetic workflows?

  • Methodology :

  • Mass Spectrometry (MS) : Use MALDI-MS with derivatization (e.g., diol or sugar conjugation) to prevent boroxine formation via cyclization/trimerization. Derivatization stabilizes the boronic acid for reliable detection .
  • Chromatography : Employ HPLC with post-column derivatization (e.g., rhodamine-based receptors) to enhance sensitivity for boronic acid detection and purity assessment .
  • NMR Spectroscopy : Analyze 11^{11}B and 19^{19}F NMR to confirm boron environment and fluorine substitution patterns .

Q. How can researchers mitigate boroxine formation during mass spectrometric analysis of this boronic acid?

  • Methodology :

  • Pre-treat the compound with 2,3-butanedione or glucose to form cyclic boronic esters, which prevent dehydration and stabilize the analyte for MALDI-MS or ESI-MS analysis .
  • Optimize ionization conditions (e.g., ammonia chemical ionization) to reduce thermal degradation .

Q. What are the key applications of this boronic acid in medicinal chemistry?

  • Methodology :

  • Use as a bioisostere for carboxyl or phosphate groups in enzyme inhibitors (e.g., protease inhibitors) due to its reversible covalent binding with diols or hydroxyl groups .
  • Incorporate into peptidomimetics via Suzuki-Miyaura cross-coupling to modify peptide scaffolds for targeted drug delivery .

Advanced Research Questions

Q. How does the piperidine substituent influence the reactivity of this boronic acid in cross-coupling reactions?

  • Methodology :

  • Conduct kinetic studies under varying pH and solvent conditions (e.g., aqueous vs. organic) to assess steric/electronic effects of the piperidine group on Suzuki coupling efficiency.
  • Compare reaction rates with analogous boronic acids lacking the piperidine moiety (e.g., 2-fluoropyridine-4-boronic acid) to isolate substituent effects .

Q. What strategies can optimize the use of this boronic acid in glycoprotein capture and release systems?

  • Methodology :

  • Functionalize microfluidic surfaces with this boronic acid to exploit its pH-dependent binding with 1,2-/1,3-diols. At basic pH (9.2–10.5), it forms reversible diester bonds for glycoprotein enrichment; at acidic pH, release occurs via ester hydrolysis .
  • Increase the degree of substitution (>10%) on polymer backbones (e.g., hyaluronan) to enhance cross-linking efficiency for hydrogel formation .

Q. How does pH modulate the reaction pathways of this boronic acid with diols?

  • Methodology :

  • At neutral pH , the trigonal planar boronic acid reacts via nucleophilic addition to diols, forming metastable esters.
  • Under basic conditions , tetrahedral boronate intermediates dominate, accelerating esterification but requiring precise pH control to avoid side reactions (e.g., self-condensation) .

Q. What computational approaches are suitable for rational design of derivatives targeting specific biological receptors?

  • Methodology :

  • Perform docking simulations to predict binding affinities with target proteins (e.g., hepatitis B virus capsid inhibitors) using software like AutoDock or Schrödinger .
  • Use DFT calculations to model boron-diol interactions and optimize electronic properties for enhanced binding kinetics .

Q. How can researchers assess the thermal stability of this compound for high-temperature applications?

  • Methodology :

  • Conduct thermogravimetric analysis (TGA) under inert atmospheres to determine decomposition thresholds. Pyridine-based boronic acids typically show stability up to 300–400°C, but fluorine substitution may alter degradation pathways .
  • Compare with structurally similar compounds (e.g., 2-fluoropyridine-5-boronic acid) to identify substituent effects on thermal resilience .

Data Contradictions and Resolution

Q. Discrepancies in reported boroxine interference during MS analysis: How to reconcile conflicting protocols?

  • Resolution :

  • Low molecular weight boronic acids (e.g., <300 Da) are prone to cyclization, necessitating derivatization. However, peptide-conjugated boronic acids (e.g., CU06 in HBV inhibitors) may resist trimerization due to steric hindrance from adjacent groups .
  • Validate protocols using control experiments with/without diol derivatization to determine context-specific requirements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.